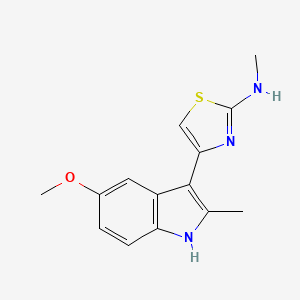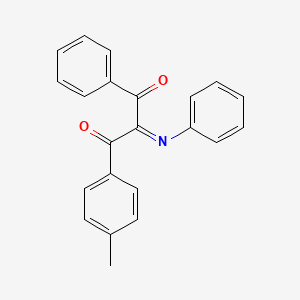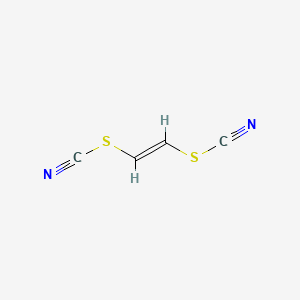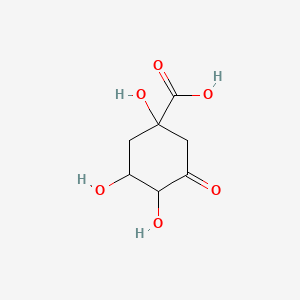
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one can be synthesized using the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The general reaction scheme is as follows:
Reactants: 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
The product is then isolated by filtration, washed with cold water, and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted chalcone derivatives .
Applications De Recherche Scientifique
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antinociceptive, and hypoglycemic agent.
Biological Research: It has been used in studies involving zebrafish models to evaluate its effects on behavior and physiology.
Materials Science: Chalcone derivatives, including this compound, are explored for their optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory and Antinociceptive Effects: The compound inhibits the production of pro-inflammatory cytokines and nitric oxide, reducing inflammation and pain.
Hypoglycemic Effects: The compound has been shown to reverse hyperglycemia by modulating glucose metabolism and reducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound has similar anti-inflammatory and hypoglycemic effects but differs in its aromatic substitution pattern.
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This derivative has been studied for its anxiolytic effects in zebrafish models.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its combination of anti-inflammatory, antinociceptive, and hypoglycemic effects makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
7233-20-7 |
|---|---|
Formule moléculaire |
C21H24O7 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
1,3-bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O7/c1-23-13-9-17(25-3)15(18(10-13)26-4)7-8-16(22)21-19(27-5)11-14(24-2)12-20(21)28-6/h7-12H,1-6H3 |
Clé InChI |
WPEIVYGKGRTWQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


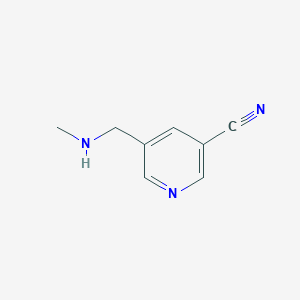
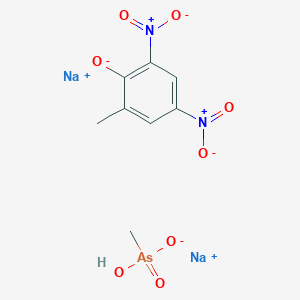

![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
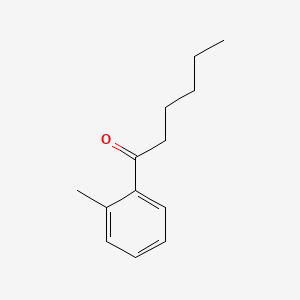
![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)

![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)
